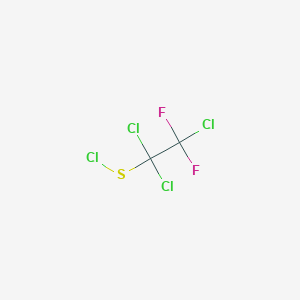
6-(2-Nitroanilino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Nitroanilino)hexanoic acid is an organic compound that features both a nitro group and an aniline group attached to a hexanoic acid backbone. This compound is of interest due to its unique chemical structure, which combines the properties of nitroaniline and hexanoic acid, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroanilino)hexanoic acid typically involves the nitration of aniline to produce 2-nitroaniline, followed by its reaction with hexanoic acid. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The resulting 2-nitroaniline is then subjected to a coupling reaction with hexanoic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Nitroanilino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(2-Aminoanilino)hexanoic acid.
Reduction: Formation of 6-(2-Aminoanilino)hexanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
6-(2-Nitroanilino)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-(2-Nitroanilino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Shares the nitroaniline structure but lacks the hexanoic acid moiety.
6-Aminohexanoic acid: Similar hexanoic acid backbone but lacks the nitroaniline group.
2-Ethylhexanoic acid: Similar hexanoic acid structure but with an ethyl group instead of the nitroaniline group
Uniqueness
6-(2-Nitroanilino)hexanoic acid is unique due to the combination of the nitroaniline and hexanoic acid structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
63244-96-2 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
6-(2-nitroanilino)hexanoic acid |
InChI |
InChI=1S/C12H16N2O4/c15-12(16)8-2-1-5-9-13-10-6-3-4-7-11(10)14(17)18/h3-4,6-7,13H,1-2,5,8-9H2,(H,15,16) |
Clave InChI |
MMXCHSAGPWQEEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


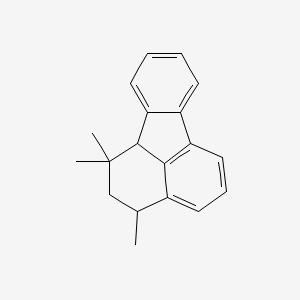
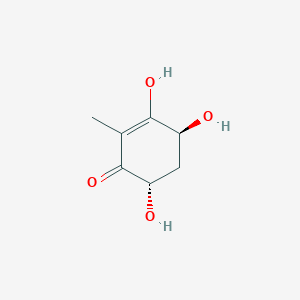

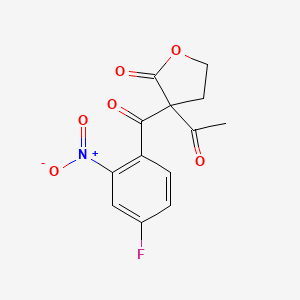
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
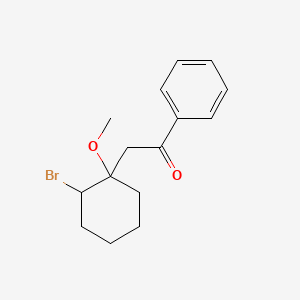
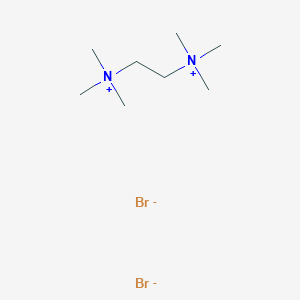

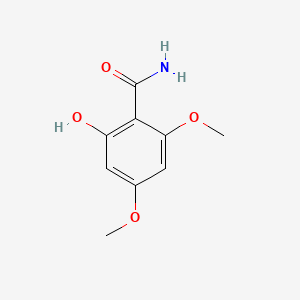
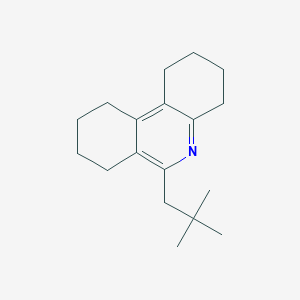

![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
